molecular formula C8H14O3 B1404943 Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate CAS No. 1408074-72-5

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

Cat. No. B1404943
M. Wt: 158.19 g/mol
InChI Key: QBOGWOWEVMVLTQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The compound “Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate” likely has a specific molecular structure, but the exact details are not available in the sources retrieved.

Scientific Research Applications

Oxidative Scission and Ring Opening

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is involved in chemical reactions that lead to oxidative scission and ring opening. For example, Graziano et al. (1996) demonstrated its reactivity with RuO4, leading to oxidative ring opening by regioselective scission of electron-rich bonds (Graziano et al., 1996).

Hydrolysis and Decarboxylation

The compound undergoes hydrolysis and subsequent decarboxylation under certain conditions. Ooms et al. (1977) treated ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates with sodium hydroxide, leading to hydrolysis and decarboxylation, yielding various cyclobutanecarbonitriles (Ooms et al., 1977).

Polymerization Studies

This compound has also been used in polymerization studies. For instance, Drujon et al. (1993) synthesized various 1-bicyclobutanecarboxylate monomers, including ethyl 1-bicyclobutanecarboxylate, and studied their free radical polymerization, revealing behaviors similar to vinyl counterparts and highlighting their thermal stability and optical clarity (Drujon et al., 1993).

Structural Studies and Crystallography

The compound's structure has been analyzed in various studies. For example, Sarı et al. (2002) reported on the crystal structure of a related compound, providing insights into its molecular configuration and potential for biological activity (Sarı et al., 2002).

Synthesis of Novel Compounds

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is used in synthesizing novel compounds. Zhu et al. (2003) employed it in a phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines, showcasing its utility in creating new molecular structures (Zhu et al., 2003).

properties

IUPAC Name

ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(9)5-8/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOGWOWEVMVLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166555
Record name Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

CAS RN

1408074-72-5
Record name Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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